molecular formula C17H15N3O3 B14988634 3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B14988634
M. Wt: 309.32 g/mol
InChI Key: LGOUWBNYEMBCFN-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes a methoxy group, a methylphenyl group, and an oxadiazole ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxy group:

    Coupling with the methylphenyl group: The final step involves coupling the oxadiazole intermediate with a methylphenyl group to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

    4-methoxy-N-(3-methylphenyl)benzamide: This compound has a similar structure but lacks the oxadiazole ring.

    3-chloro-4-methoxy-N-(4-methylphenyl)benzamide: This compound includes a chloro group instead of a methoxy group.

    3-methoxy-N-[(3-methoxybenzoyl)aminomethyl]benzamide: This compound has additional methoxy groups and a different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of the similar compounds listed above.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

3-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)15-16(20-23-19-15)18-17(21)13-4-3-5-14(10-13)22-2/h3-10H,1-2H3,(H,18,20,21)

InChI Key

LGOUWBNYEMBCFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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